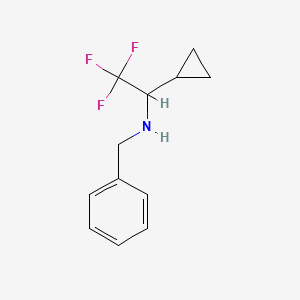

(R)-Zanubrutinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Zanubrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of B cells, making it an attractive target for the treatment of B-cell malignancies.

Applications De Recherche Scientifique

Zanubrutinib in Hematologic Malignancies

Zanubrutinib, a selective Bruton tyrosine kinase inhibitor, has been extensively studied in various hematologic malignancies. A phase 1/2 study revealed its effectiveness in patients with relapsed or refractory mantle cell lymphoma, demonstrating a significant overall response rate and a manageable safety profile (Tam et al., 2021). Similarly, its combination with obinutuzumab showed promising results in treating chronic lymphocytic leukemia and follicular lymphoma (Tam et al., 2020).

Efficacy and Safety in Clinical Trials

Several clinical trials have demonstrated the safety and activity of zanubrutinib in mantle cell lymphoma patients, highlighting its high response rate and tolerability (Song et al., 2018). Exposure-response relationships were explored to understand its efficacy in patients with B-cell malignancies, providing insights into optimal dosing and safety profiles (Ou et al., 2019).

Zanubrutinib in B-Cell Malignancies

In B-cell malignancies, zanubrutinib showed high potency and selectivity, with encouraging activity in chronic lymphocytic leukemia/small lymphocytic lymphoma patients, accompanied by a low incidence of major toxicities (Tam et al., 2019). Its long-term treatment in Waldenström macroglobulinemia patients resulted in deep and durable responses, with an acceptable safety profile (Trotman et al., 2020).

Impact on Immune Cells and Pharmacokinetics

Studies have also explored the impact of zanubrutinib on immune cells in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma, observing improvements in T cell exhaustion and inhibiting suppressor cells (Zou et al., 2019). Pharmacokinetic analyses provided insights into the behavior of zanubrutinib in the body and its interaction with other drugs, confirming its primary metabolism through cytochrome P450 3A in humans (Mu et al., 2019).

Applications in Central Nervous System Lymphoma

An interesting application of zanubrutinib is its use in central nervous system lymphoma. A study indicated its efficacy in diffuse large B-cell lymphoma, particularly in cases involving the central nervous system, showcasing its ability to penetrate the blood-brain barrier (Zhang et al., 2021).

Propriétés

IUPAC Name |

(7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Zanubrutinib | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)

![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)